molecular formula C8H19ClN2O2S B2360287 (R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride CAS No. 1349699-98-4

(R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride

Cat. No. B2360287
CAS RN: 1349699-98-4
M. Wt: 242.76
InChI Key: QIUGMZIQPFDIMB-DDWIOCJRSA-N
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Description

(R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride, also known as PP2A inhibitor, is a small molecule that has gained significant attention in the field of cancer research due to its potential as a therapeutic target.

Scientific Research Applications

Biological Activity and Agonist Properties

  • A study by Hu et al. (2001) focused on novel (4-piperidin-1-yl)-phenyl sulfonamides, evaluating their biological activity on the human beta(3)-adrenergic receptor. This research found that certain modifications in the molecular structure resulted in potent full agonists at the beta(3) receptor, highlighting the potential of such compounds in therapeutic applications (Hu et al., 2001).

Synthesis Techniques

  • Peng et al. (2013) developed a method for synthesizing (R)-1-(1H-indol-3-yl) propan-2-amines through a five-step sequence, highlighting efficient and cost-effective production techniques for similar sulfonamide compounds (Peng et al., 2013).

Antimicrobial Applications

  • Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their antimicrobial efficacy. These compounds showed significant antimicrobial activities, suggesting their potential in combating plant pathogens (Vinaya et al., 2009).

Piperidine Synthesis and Stereocontrol

  • Brizgys et al. (2012) demonstrated the synthesis of piperidine structures through oxidative carbon-hydrogen bond functionalizations of enamides, which is relevant for the structural study and synthesis of similar sulfonamide compounds (Brizgys et al., 2012).

Anticancer Potential

  • Eldeeb et al. (2022) investigated sulfonamide-derived isatins for their cytotoxic effects on hepatocellular carcinoma cell lines, showcasing the potential of sulfonamide compounds in cancer treatment (Eldeeb et al., 2022).

Cross-Coupling Reactions

  • Han (2010) explored the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, which is an important aspect of chemical synthesis involving sulfonamide compounds (Han, 2010).

properties

IUPAC Name

N-[(3R)-piperidin-3-yl]propane-2-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S.ClH/c1-7(2)13(11,12)10-8-4-3-5-9-6-8;/h7-10H,3-6H2,1-2H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUGMZIQPFDIMB-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)S(=O)(=O)N[C@@H]1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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